molecular formula C3H6O B032918 Acetone-d6 CAS No. 666-52-4

Acetone-d6

Cat. No. B032918
CAS RN: 666-52-4
M. Wt: 64.12 g/mol
InChI Key: CSCPPACGZOOCGX-WFGJKAKNSA-N
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Patent
US05731351

Procedure details

700 mg of N-diaminomethylene-2-methyl-4-(1-cyclopenten-3-yl)-5-methylsulfonylbenzamide [which can be prepared according to Example 1; m.p. 212°-214°] are dissolved in 20 ml of acetone, and 6.1 ml of methanesulfonic acid are added, while stirring. Filtration and lyophilization give N-diaminomethylene-2-methyl-4-(1-cyclopenten-3-yl)-5-methylsulfonylbenzamide, methane-sulfonate, m.p. 202°-204°.
Name
N-diaminomethylene-2-methyl-4-(1-cyclopenten-3-yl)-5-methylsulfonylbenzamide
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:22])=[N:3][C:4](=[O:21])[C:5]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[C:8]([CH:15]2[CH2:19][CH2:18][CH:17]=[CH:16]2)=[CH:7][C:6]=1[CH3:20].[CH3:23][S:24]([OH:27])(=[O:26])=[O:25]>CC(C)=O>[NH2:22][C:2]([NH2:1])=[N:3][C:4](=[O:21])[C:5]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:12])=[O:13])[C:8]([CH:15]2[CH2:19][CH2:18][CH:17]=[CH:16]2)=[CH:7][C:6]=1[CH3:20].[CH3:23][S:24]([O-:27])(=[O:26])=[O:25]

Inputs

Step One
Name
N-diaminomethylene-2-methyl-4-(1-cyclopenten-3-yl)-5-methylsulfonylbenzamide
Quantity
700 mg
Type
reactant
Smiles
NC(=NC(C1=C(C=C(C(=C1)S(=O)(=O)C)C1C=CCC1)C)=O)N
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and lyophilization

Outcomes

Product
Name
Type
product
Smiles
NC(=NC(C1=C(C=C(C(=C1)S(=O)(=O)C)C1C=CCC1)C)=O)N
Name
Type
product
Smiles
CS(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.